1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one

Lipophilicity Drug-likeness Partition coefficient

Ortho-substituted N-arylpyrazoles often suffer from limited commercial availability, forcing custom synthesis. This compound solves that gap with a unique steric profile and proven directing-group utility. • 4-Chloropyrazole pharmacophore validated in CYP51 docking for fungicide design • Ortho-acetyl group enables C-H activation and divergent functionalization without protection/deprotection • Distinct phenyl-pyrazole torsion angle compared to para isomer, delivering unique binding conformations for fragment screening

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B13223583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1N2C=C(C=N2)Cl
InChIInChI=1S/C11H9ClN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3
InChIKeyZELUQYMQTBDELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one Overview


1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 1183390-46-6) is an ortho-substituted N-arylpyrazole derivative bearing a 4-chloro substituent on the pyrazole ring and an acetyl group at the ortho position of the phenyl ring. With a molecular formula C₁₁H₉ClN₂O and molecular weight 220.65 g/mol, this compound belongs to the class of aromatic ketones incorporating a halogenated pyrazole scaffold [1]. The ortho-acetyl substitution pattern distinguishes it from its positional isomers (meta, CAS 1503407-39-3; para, CAS 152008-65-6) and the non-chlorinated ortho analog (CAS 25699-96-1), conferring a distinct steric and electronic profile that influences its utility as a synthetic intermediate in pharmaceutical and agrochemical research [2]. The 4-chloropyrazole moiety is a recognized pharmacophore in fungicide design, while the ortho-positioned acetyl group provides a directing functionality for metal-catalyzed C–H bond activation chemistry [3].

Synthetic Intermediate Ortho-acetyl N-arylpyrazole enables C–H activation and divergent synthesis pathways
Fungicide Pharmacophore 4-Chloropyrazole motif supports CYP51-targeted fungicide design programs
Isomer-Defined Reactivity Ortho substitution imparts steric bias unavailable from meta or para isomers

Non-Substitutability of 1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one


The three positional isomers of (4-chloro-1H-pyrazol-1-yl)phenyl ethanone—ortho (CAS 1183390-46-6), meta (CAS 1503407-39-3), and para (CAS 152008-65-6)—share identical molecular formulae and nearly identical computed lipophilicity (XLogP3 = 2.2) and polar surface area (TPSA = 34.9 Ų), yet they are not functionally interchangeable [1]. The ortho isomer exhibits a higher computed molecular complexity score (247 vs. 239 for the para isomer), reflecting the additional steric constraints imposed by the proximity of the acetyl group to the pyrazole N-aryl junction [1]. This steric compression alters the torsional angle between the phenyl and pyrazole rings, as established by Grandberg et al., who demonstrated that ortho substitution in N-phenylpyrazoles disrupts ring coplanarity and modulates UV/fluorescence spectral properties [2]. Furthermore, the 4-chloro substituent elevates lipophilicity by approximately 0.6 XLogP3 units compared to the non-chlorinated ortho analog (XLogP3 = 1.6) [3], a difference that affects both chromatographic behavior and partitioning in biphasic reaction systems. These physicochemical divergences mean that substituting one isomer for another—or replacing the chlorinated compound with its non-halogenated counterpart—introduces uncontrolled variables in reaction optimization, downstream derivatization efficiency, and biological screening outcomes.

Positional Isomers Meta or para analogs may shift steric environment and C–H directing outcomes; ring coplanarity and reactivity are not interchangeable.
Non-Chlorinated Analog Removing the 4-Cl substituent reduces lipophilicity (XLogP3 1.6 vs 2.2) and may alter phase-transfer and chromatographic behavior.
Other Halogen Patterns Different halogen or substitution on the pyrazole ring can shift CYP51 binding profile and downstream biological readouts.

Differentiation Evidence for 1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one


Lipophilicity: XLogP3 Advantage Over Non-Chlorinated Analog

The 4-chloro substitution on the pyrazole ring of the target compound produces a computed XLogP3 value of 2.2, representing a +0.6 log unit increase (approximately 37.5%) over the non-chlorinated ortho analog 1-[2-(1H-pyrazol-1-yl)phenyl]ethanone (CAS 25699-96-1), which has an XLogP3 of 1.6 [1][2]. This difference corresponds to a roughly 4-fold increase in octanol/water partition coefficient on a linear scale. The para-substituted chlorinated isomer (CAS 152008-65-6) and the target compound share an identical XLogP3 of 2.2, indicating that positional isomerism at the phenyl ring does not significantly alter global lipophilicity when the 4-chloro substituent is present .

Lipophilicity
Reported
XLogP3 2.2 vs 1.6 (non-chlorinated)
Supports enhanced organic-phase partitioning
Predicted values; confirm experimentally for critical workflows
Lipophilicity Drug-likeness Partition coefficient

Molecular Complexity Difference: Ortho vs. Para

The target ortho-substituted compound exhibits a computed molecular complexity score of 247, compared with 239 for the para-substituted isomer (CAS 152008-65-6), a difference of +8 units (3.3% higher) [1]. Molecular complexity, as computed by the CACTVS algorithm used in PubChem, encodes structural features including stereochemical elements, ring system topology, and substituent crowding. The elevated complexity score for the ortho isomer is attributable to the steric interaction between the acetyl methyl group and the pyrazole ring in the ortho configuration, which restricts rotational freedom at the N-aryl bond. This is consistent with the established 'ortho effect' in N-phenylpyrazoles documented by Grandberg et al., where ortho substituents were shown spectroscopically to destroy coplanarity between the phenyl and pyrazole rings [2].

Complexity
Reported
Complexity 247 vs 239 (para isomer)
Reflects ortho steric constraint disrupting coplanarity
Consistent with UV/fluorescence ortho effect studies
Steric effects Molecular complexity Conformational analysis

C–H Activation: Ortho-Directed Reactivity

Asaumi et al. (2003) demonstrated that the pyrazole ring in N-arylpyrazoles serves as an effective directing group for ruthenium-catalyzed regioselective carbonylation at the ortho C–H bond of the phenyl ring, with reaction efficiency dependent on the position of the pyrazole substituent [1]. In the target compound, the acetyl group occupies one ortho position, leaving the second ortho C–H bond available for directed functionalization. This creates a unique synthetic vector: the compound can serve as a substrate for ortho-directed C–H activation while simultaneously bearing a ketone functionality for orthogonal derivatization (e.g., condensations, reductions, Grignard additions). By contrast, the para isomer (CAS 152008-65-6) presents two equivalent ortho C–H positions that are symmetrically disposed relative to the acetyl group, offering different regiochemical outcomes in directed functionalization reactions [2].

C–H Activation
Method context
Pyrazole-directed Ru-catalyzed ortho carbonylation
Enables regioselective functionalization at remaining ortho position
Class-level reactivity; specific yields not reported for this compound
C–H activation Regioselective carbonylation Ruthenium catalysis

4-Chloropyrazole as Antifungal Pharmacophore

A 2022 study published in the Journal of Agricultural and Food Chemistry rationally designed a series of 4-chloropyrazole-based pyridine derivatives targeting the fungal sterol 14α-demethylase (CYP51) enzyme. Bioassay results demonstrated that several compounds in this series exhibited fungicidal activities comparable to the commercial positive controls triadimefon and imazalil [1]. While the target compound 1-[2-(4-chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one was not itself tested in this study, the 4-chloropyrazole moiety it contains is the core pharmacophoric element validated by structure–activity relationship analysis and molecular docking against the CYP51 active site. This class-level evidence suggests that derivatives prepared from the target compound as a synthetic intermediate may inherit the fungicidal potential associated with the 4-chloropyrazole scaffold.

Antifungal Motif
Class-level
4-Cl-pyrazole core validated in CYP51 docking
Class-level fungicide design relevance for agrochemical discovery
Target compound not directly assayed; derivative screening needed
Fungicide CYP51 inhibition Sterol biosynthesis

Commercial Availability: Ortho Isomer

The target compound is commercially cataloged by Enamine Ltd. under catalog number EN300-1292259 with a specified purity of 95%, available in quantities from 1.0 g to 10,000 mg [1]. The para isomer (CAS 152008-65-6) is available from Enamine under catalog number EN300-1293108 at 95% purity, with a listed price of approximately $810 for 2,500 mg [2]. Both compounds are offered as research-grade intermediates with storage at room temperature recommended for the ortho isomer and sealed dry storage at 2–8°C specified by some vendors . The availability of the ortho isomer as a distinct catalog item—rather than a custom synthesis request—reduces procurement lead time and ensures batch-to-batch consistency through commercial quality control.

Availability
Specification review
Catalog EN300-1292259, 95% purity
Ready-to-use procurement eliminates custom synthesis lead time
Vendor data; verify lot-specific COA before ordering
Commercial availability Purity specification Procurement

Physical Properties for Purification Design

The target compound has a predicted boiling point of 353.2 ± 22.0 °C and predicted density of 1.26 ± 0.1 g/cm³, with a predicted pKa of −1.79 ± 0.10 [1]. For comparison, the non-chlorinated para analog 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone (CAS 25699-98-3) has a reported boiling point of 323.5 °C at 760 mmHg and density of 1.132 g/cm³ . The higher boiling point and density of the chlorinated ortho isomer are consistent with the increased molecular weight (+34.44 g/mol, 18.5% higher) and enhanced polarizability conferred by the chlorine substituent. These physical property differences have practical implications for distillation-based purification, solvent selection for recrystallization, and storage condition optimization.

Physical Properties
Reported
BP ~353 °C, density 1.26 g/cm³ (pred.)
Guides purification design and solvent selection
Predicted data; experimental verification recommended
Physical properties Purification Process chemistry

Application Scenarios for 1-[2-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one


Divergent Synthesis via C–H Activation

The unique ortho-acetyl substitution pattern of the target compound, combined with the pyrazole ring's demonstrated ability to direct ruthenium- or rhodium-catalyzed carbonylation at the remaining ortho C–H position [1], makes this compound an ideal entry point for constructing libraries of 2,6-disubstituted N-arylpyrazoles. Researchers can exploit the acetyl group for condensation or reduction chemistry while simultaneously functionalizing the second ortho position via C–H activation, generating structurally diverse analogs inaccessible from the symmetric para isomer without protection/deprotection sequences. This divergent strategy is particularly valuable in medicinal chemistry programs exploring kinase inhibitor scaffolds, where ortho-substituted N-arylpyrazoles are recurrent structural motifs [2].

Fungicide Lead Generation Using 4-Chloropyrazole

The 4-chloropyrazole moiety has been validated as a core pharmacophore in fungicide design through structure-based molecular docking against sterol 14α-demethylase (CYP51), with 4-chloropyrazole-based pyridine derivatives demonstrating fungicidal activity comparable to triadimefon and imazalil [3]. The target compound serves as a versatile intermediate for constructing novel 4-chloropyrazole-containing fungicide candidates, where the acetyl ketone can be elaborated into oxime ethers, hydrazones, or heterocyclic extensions—transformations that have precedent in antimicrobial pyrazole chemistry [4]. The higher lipophilicity conferred by the chlorine substituent (XLogP3 2.2 vs. 1.6 for the non-chlorinated analog) [5] may also enhance cuticular penetration in foliar fungicide applications.

Physicochemical Property-Driven Fragment Library Design

With a molecular weight of 220.65 g/mol, XLogP3 of 2.2, TPSA of 34.9 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, the target compound falls within lead-like chemical space as defined by commonly applied drug-likeness filters [5]. For fragment-based drug discovery (FBDD) programs, the ortho isomer offers a distinct three-dimensional shape compared to its para isomer counterpart, owing to the steric-induced torsion between the phenyl and pyrazole rings documented for ortho-substituted N-phenylpyrazoles [6]. This conformational difference can translate into distinct binding modes when fragments are screened against protein targets, making the ortho isomer a valuable complement to the para isomer in fragment library design rather than a redundant entry.

Building Block for Heterocyclic Annulation

The acetyl ketone functionality positioned ortho to the N-arylpyrazole linkage enables unique intramolecular cyclization pathways that are geometrically inaccessible to the meta and para isomers. For instance, condensation of the acetyl group with hydrazines or hydroxylamine can generate pyrazoline or isoxazoline rings fused to the phenyl scaffold at the ortho position, creating tricyclic systems of interest in both medicinal and materials chemistry. The commercial availability of the ortho isomer as a catalog item (Enamine EN300-1292259) [7] streamlines procurement for exploratory synthesis programs, eliminating the need for in-house preparation of this specific substitution pattern.

Application
Selection Property
Validation Focus
Divergent C–H Activation Synthesis
Ortho-acetyl directing group pattern
Regioselective C–H carbonylation review
Fungicide Lead Generation
4-Chloropyrazole pharmacophore motif
CYP51 inhibition assay context
Fragment-Based Library Design
Ortho-induced conformational torsion
Binding-mode diversity interpretation
Heterocyclic Annulation Chemistry
Ortho-ketone proximity to N-aryl bond
Intramolecular cyclization feasibility
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